molecular formula C13H28Cl2N2 B1392414 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride CAS No. 1219957-63-7

1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride

Cat. No.: B1392414
CAS No.: 1219957-63-7
M. Wt: 283.3 g/mol
InChI Key: NPQVDSZZYHYQHL-UHFFFAOYSA-N
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Description

1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride is a chemical compound with the molecular formula C₁₃H₂₈Cl₂N₂. It is known for its unique structure, which includes a piperidine ring and an azepane ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride typically involves the reaction of piperidine with azepane under specific conditions. The process may include the use of solvents and catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride can be compared with other similar compounds, such as:

  • 1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride
  • 1-[2-(2-Piperidinyl)ethyl]hexane dihydrochloride

These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its combination of the piperidine and azepane rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-piperidin-2-ylethyl)azepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c1-2-6-11-15(10-5-1)12-8-13-7-3-4-9-14-13;;/h13-14H,1-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQVDSZZYHYQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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